N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C8H14N2S and a molecular weight of 170.28 g/mol . This compound is notable for its structural features, which include a thiophene ring and a diamine moiety, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of thiophen-3-ylmethylamine with N-methyl-ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and diamine moiety allow the compound to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-(thiophen-2-ylmethyl)ethane-1,2-diamine
- N1-Methyl-N1-(furan-3-ylmethyl)ethane-1,2-diamine
- N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
N'-methyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(4-3-9)6-8-2-5-11-7-8/h2,5,7H,3-4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFFOJICWXKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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